molecular formula C18H20N4O3S B2836767 2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol CAS No. 1226446-67-8

2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol

Cat. No. B2836767
CAS RN: 1226446-67-8
M. Wt: 372.44
InChI Key: QBKQFDIGXSLIQG-UHFFFAOYSA-N
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Description

The compound “2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol” is a complex organic molecule. It contains several functional groups including an isopropoxyphenyl group, a 1,2,4-oxadiazole ring, a sulfanyl group, and a pyrimidinol ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the pyrimidinol ring are likely to contribute significantly to the compound’s properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The presence of the oxadiazole and pyrimidinol rings could make it reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar oxadiazole and pyrimidinol rings could increase its solubility in polar solvents .

Scientific Research Applications

Antibacterial and Antifungal Agents

Research has shown that compounds structurally related to 2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol have been investigated for their potential as antibacterial and antifungal agents. Specifically, novel structures derived from related scaffolds have displayed potent activity against the gastric pathogen Helicobacter pylori, with low minimal inhibition concentration (MIC) values against various clinically relevant strains, including those resistant to metronidazole or clarithromycin. These compounds have shown selective activity, being almost inactive against a wide range of other commensal or pathogenic microorganisms, indicating their potential for targeted antibacterial therapy without disturbing the beneficial microbiota (Carcanague et al., 2002).

Metal Ion Removal Applications

Further research has been conducted on polyimides containing oxadiazole and pyridine moieties for the removal of metal ions from aqueous solutions. These polymers, based on aromatic diamines similar in structure to the subject compound, have demonstrated significant capability in the adsorption and removal of Co(II) and Ni(II) ions. Their thermal stability and solubility in various solvents make them particularly useful for environmental applications in treating contaminated water (Mansoori & Ghanbari, 2015).

Insecticidal and Antibacterial Potential

Compounds incorporating the pyrimidinyl moiety have been explored for their insecticidal and antibacterial properties. Pyrimidine-linked pyrazole derivatives, for instance, were synthesized and evaluated for their activity against certain insects and microorganisms. This research indicates the broad spectrum of biological activities that can be associated with such chemical structures, including potential applications in agriculture and healthcare (Deohate & Palaspagar, 2020).

Pharmaceutical Applications

The structure of interest shares similarities with compounds that have been investigated for their pharmaceutical applications, including anticancer properties. Substituted 1,3,4-oxadiazolyl tetrahydropyridines, for example, have been synthesized and studied for their anti-cancer activities, showcasing the potential of such compounds in developing new therapeutic agents (Redda & Gangapuram, 2007).

Safety and Hazards

Without specific information, it’s hard to determine the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects and toxicity .

properties

IUPAC Name

4,5-dimethyl-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-10(2)24-14-7-5-13(6-8-14)16-20-15(25-22-16)9-26-18-19-12(4)11(3)17(23)21-18/h5-8,10H,9H2,1-4H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKQFDIGXSLIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol

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